
N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt is a synthetic amino acid derivative. It is characterized by the presence of an azido group and a tert-butoxycarbonyl (boc) protecting group on the ornithine molecule, which is further complexed with cyclohexylammonium. This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt typically involves the following steps:
Protection of the Amino Group: The amino group of L-ornithine is protected using a tert-butoxycarbonyl (boc) group. This is achieved by reacting L-ornithine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Azido Group: The protected L-ornithine is then reacted with sodium azide to introduce the azido group at the delta position.
Formation of the Cyclohexylammonium Salt: The final step involves the formation of the cyclohexylammonium salt by reacting the azido-protected L-ornithine with cyclohexylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection, azidation, and salt formation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Deprotection Reactions: The boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-alpha-amino-N-delta-boc-L-ornithine cyclohexylammonium salt.
Deprotection: Formation of N-alpha-azido-L-ornithine cyclohexylammonium salt.
Applications De Recherche Scientifique
N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The azido group allows for click chemistry applications, facilitating the conjugation of biomolecules.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt involves:
Azido Group Reactivity: The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry).
Protecting Group Removal: The boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Molecular Targets and Pathways: The compound can interact with various biomolecules, facilitating the formation of peptide bonds and other biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-alpha-Boc-N-delta-azido-L-lysine cyclohexylammonium salt: Similar structure but with a lysine backbone.
N-alpha-Boc-N-delta-azido-L-ornithine methyl ester: Similar structure but with a methyl ester group instead of cyclohexylammonium.
Uniqueness
N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt is unique due to its combination of an azido group and a boc protecting group on the ornithine molecule, along with the cyclohexylammonium salt formation. This unique structure provides versatility in peptide synthesis and bioconjugation applications.
Propriétés
IUPAC Name |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16);6H,1-5,7H2/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQUPUQHLKBUAS-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

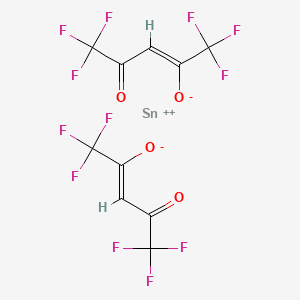

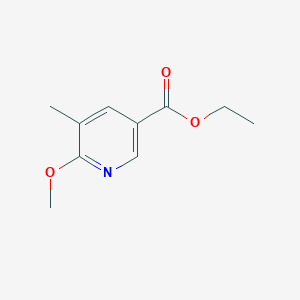



![5-Methylspiro[indoline-3,4-piperidine]-2-one;hydrochloride](/img/structure/B6302450.png)
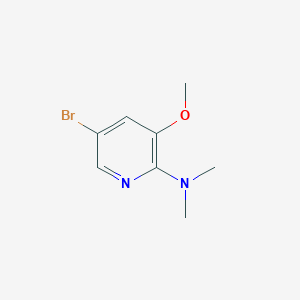
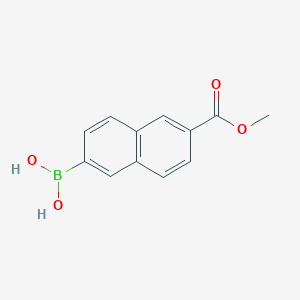
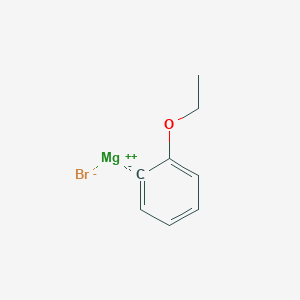
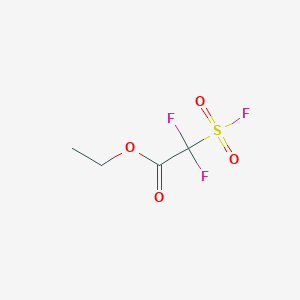

![(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine](/img/structure/B6302483.png)
